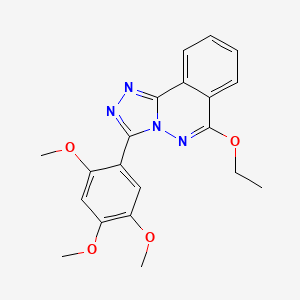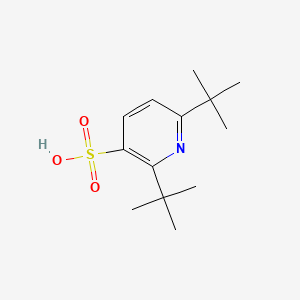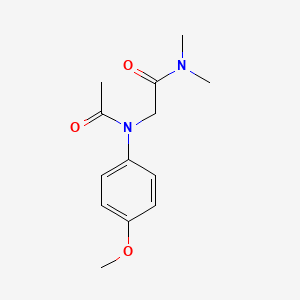
3-Bromo-6-methylpyridazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methylpyridazinium chloride: is a chemical compound with the molecular formula C5H6BrClN2 and a molecular weight of 209.47 g/mol . It is a pyridazinium salt, characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the pyridazinium ring, along with a chloride counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyridazinium chloride typically involves the bromination of 6-methylpyridazine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromo-6-methylpyridazine is then converted to its pyridazinium salt form by treatment with hydrochloric acid, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-methylpyridazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazinium salts depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazinium ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-6-methylpyridazinium chloride is used as a building block in organic synthesis, particularly in the preparation of more complex pyridazinium derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-methylpyridazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and the pyridazinium ring play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 3-Bromo-6-methylpyridazinium chloride is unique due to its specific substitution pattern on the pyridazinium ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
97721-78-3 |
|---|---|
Fórmula molecular |
C5H6BrClN2 |
Peso molecular |
209.47 g/mol |
Nombre IUPAC |
6-bromo-3-methylpyridazin-1-ium;chloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |
Clave InChI |
BYMNVIDFMPABTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=N[NH+]=C(C=C1)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


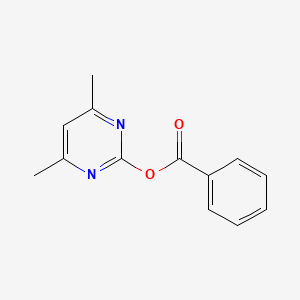
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
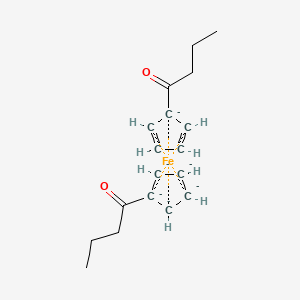


![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
